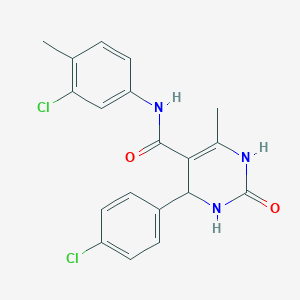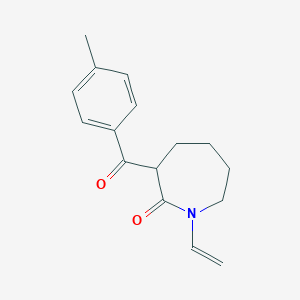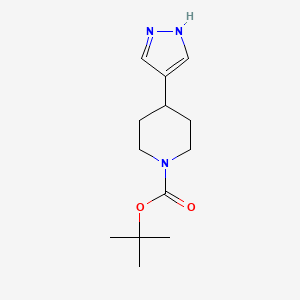![molecular formula C22H19N3O3S B2601878 N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105206-78-7](/img/structure/B2601878.png)
N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Cancer Therapeutics
This compound has been studied for its potential use in cancer treatment, particularly in targeting specific cancer cell lines. It has shown promise in inhibiting the growth of triple-negative breast cancer (TNBC) cells, which are characterized by the lack of expression of HER2, progesterone receptors, or estrogen receptors . The compound and its derivatives have been evaluated for their ability to inhibit EGFR and VEGFR-2, which are associated with TNBC progression.
Molecular Docking and Simulation
The compound’s derivatives have been used in molecular docking studies to predict their interaction with cancer-related proteins . These studies help in understanding the binding efficiency and the therapeutic potential of the compound against various cancer targets.
Pharmacokinetics and Drug-Likeness
Structural bioinformatics methods have been applied to this compound to assess its pharmacokinetic properties and drug-likeness . This includes evaluating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are crucial for determining its suitability as a drug candidate.
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess antimicrobial properties. Studies have been conducted to evaluate their effectiveness against bacterial and fungal species, which could lead to the development of new antimicrobial agents .
Antiproliferative Agents
Some derivatives have been synthesized and tested for their antiproliferative activity, particularly against breast cancer cell lines . This research is significant for the development of new therapies for cancers that are resistant to current treatments.
Molecular Modelling
The compound has been used in molecular modelling to understand its interaction with biological targets. This helps in the design of new molecules with enhanced therapeutic potential .
In Silico Approach for Drug Discovery
An in silico approach has been utilized to study the compound and its derivatives for their therapeutic activity. This involves computational methods to predict the efficacy of the compound in treating diseases like cancer .
Density Functional Theory Analysis
The electronic characteristics of the compound have been analyzed using density functional theory. This provides insights into the electronic distribution within the molecule, which is important for understanding its reactivity and interaction with biological targets .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-17-9-7-15(8-10-17)11-23-19(26)12-25-14-24-20-18(13-29-21(20)22(25)27)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYOJRIABSEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)
![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601799.png)
![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)


![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)